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Compound of Interest

Compound Name: 1-Cyclopentenecarboxylic acid

Cat. No.: B107393

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Cyclopentenecarboxylic acid
(CAS 1560-11-8), a versatile building block in organic synthesis with significant potential in
pharmaceutical and agrochemical development. This document details its chemical and
physical properties, provides an in-depth analysis of its spectroscopic data, and outlines
detailed experimental protocols for its synthesis. Furthermore, it explores the biological context
of this molecule by examining the signaling pathways of structurally related compounds,
offering insights into its potential mechanisms of action as an anti-inflammatory, anticonvulsant,
and adenosine receptor modulating agent.

Chemical and Physical Properties

1-Cyclopentenecarboxylic acid is an organic compound featuring a five-membered
cyclopentene ring with a carboxylic acid functional group attached to the double bond.[1] Its
unsaturated nature and the presence of the carboxylic acid moiety make it a reactive and
valuable intermediate in a variety of chemical transformations.[1]

Table 1: Physical and Chemical Properties of 1-Cyclopentenecarboxylic Acid
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Property Value Reference(s)

CAS Number 1560-11-8 [21[3114]

Molecular Formula CeHsO2 [21[31[4]

Molecular Weight 112.13 g/mol [2]
Colorless to pale yellow liquid

Appearance , [1]
or solid

Melting Point 121-124 °C [1]

N Soluble in organic solvents,

Solubility _ [1]
moderately soluble in water
cyclopent-1-ene-1-carboxylic

IUPAC Name ) [2]
acid
1-Cyclopentene-1-carboxylic

Synonyms [1114]

acid, Isoaleprolic acid

Spectroscopic Data

The structural elucidation of 1-Cyclopentenecarboxylic acid is supported by various

spectroscopic techniques. The following tables summarize the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: 1H NMR Spectroscopic Data for 1-Cyclopentenecarboxylic Acid (Solvent: CDCIs)
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Chemical Shift Lo . .
Multiplicity Integration Assignment Reference(s)

(5, ppm)

~11.0-12.0 broad singlet 1H -COOH [5]

~6.8 multiplet 1H =CH- [5]

~2.6 multiplet 2H -CH:- (allylic) [5]

~2.5 multiplet 2H -CH:- (allylic) [5]

~2.0 multiplet 2H -CHz- [5]

Table 3: 13C NMR Spectroscopic Data for 1-Cyclopentenecarboxylic Acid (Solvent: CDCIs)

Chemical Shift (6, ppm) Assignment Reference(s)
~173 C=0 [6]
~145 =C-COOH [6]
~135 =CH- [6]
~35 -CHz- [6]
~33 -CHa- [6]
~23 -CHa- (6]

Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands for 1-Cyclopentenecarboxylic Acid
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Wavenumber ] .
Intensity Assignment Reference(s)
(cm™)
O-H stretch
2500-3300 Broad _ o [71I8]
(carboxylic acid dimer)
C=0 stretch
~1680 Strong (conjugated carboxylic  [7][8]
acid)
~1630 Medium C=C stretch [718]
~1420 Medium O-H bend [718]
~1250 Strong C-O stretch [71[8]

Mass Spectrometry (MS)

Table 5: Mass Spectrometry Data for 1-Cyclopentenecarboxylic Acid

m/z Relative Intensity Assignment Reference(s)
112 High [M]* (Molecular lon) [2][3]
95 Moderate [M - OH]* [2][3]
67 High [M - COOHJ* [2][3]
41 High [C3Hs]* [2][3]

Experimental Protocols for Synthesis

Several synthetic routes to 1-Cyclopentenecarboxylic acid have been reported. Below are
detailed protocols for two common methods.

Synthesis via Hydrolysis of 1-Cyanocyclopentene

This two-step method involves the formation of 1-cyanocyclopentene from cyclopentanone,
followed by hydrolysis to the carboxylic acid.
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Figure 1: Synthesis from Cyclopentanone.

Step 1: Synthesis of 1-Cyanocyclopentene

 In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place a

solution of potassium cyanide in water.
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Cool the flask in an ice bath and slowly add concentrated sulfuric acid with vigorous stirring
to generate hydrogen cyanide in situ.

Add cyclopentanone dropwise to the reaction mixture while maintaining the temperature
below 10 °C.

After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

The resulting cyanohydrin is then dehydrated by heating with a dehydrating agent such as
phosphorus pentoxide or by distillation with a catalytic amount of acid to yield 1-
cyanocyclopentene.

Step 2: Hydrolysis of 1-Cyanocyclopentene

To a round-bottom flask equipped with a reflux condenser, add 1-cyanocyclopentene and an
excess of aqueous sulfuric acid (e.g., 50% v/v).[9]

Heat the mixture to reflux and maintain for several hours until the reaction is complete
(monitored by TLC).[9]

Cool the reaction mixture to room temperature and pour it over crushed ice.

Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl
acetate).

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

The crude 1-Cyclopentenecarboxylic acid can be purified by recrystallization or distillation
under reduced pressure.

Synthesis via Dehydrohalogenation of 1-Bromo-
cyclopentanecarboxylic Acid

This method involves the bromination of cyclopentanecarboxylic acid followed by elimination of
HBr to introduce the double bond.
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Figure 2: Dehydrohalogenation Route.

Step 1: Synthesis of 1-Bromo-cyclopentanecarboxylic Acid

 In a round-bottom flask protected from light, dissolve cyclopentanecarboxylic acid in a
suitable solvent such as carbon tetrachloride.
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e Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator like benzoyl
peroxide.

o Reflux the mixture for several hours until the reaction is complete (monitored by the
disappearance of the starting material).

e Cool the reaction mixture and filter off the succinimide byproduct.

 Remove the solvent under reduced pressure to obtain crude 1-bromo-
cyclopentanecarboxylic acid.[10]

Step 2: Dehydrohalogenation

Dissolve the crude 1-bromo-cyclopentanecarboxylic acid in a suitable solvent like ethanol.
e Add a solution of a strong base, such as potassium hydroxide in ethanol.
» Heat the mixture to reflux for several hours to effect the elimination of HBr.

o After cooling, acidify the reaction mixture with a dilute mineral acid (e.g., HCI) to precipitate
the product.

» Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent to
obtain pure 1-Cyclopentenecarboxylic acid.

Biological Context and Potential Signhaling
Pathways

While direct studies on the signaling pathways of 1-Cyclopentenecarboxylic acid are limited,
the biological activities of structurally related compounds provide valuable insights into its
potential mechanisms of action.

Anti-inflammatory Activity: The NF-kB Signaling
Pathway

The cyclopentenone ring is a key structural motif in a class of potent anti-inflammatory lipids
known as cyclopentenone prostaglandins (cyPGs).[11] These molecules are known to inhibit
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the inflammatory response by modulating the Nuclear Factor-kappa B (NF-kB) signaling
pathway.[11]

Figure 3: Inhibition of the NF-kB Signaling Pathway.

In the canonical NF-kB pathway, inflammatory stimuli lead to the activation of the IkB kinase
(IKK) complex.[12] Activated IKK phosphorylates the inhibitory protein IKB, targeting it for
proteasomal degradation.[12] This releases NF-kB, allowing it to translocate to the nucleus and
induce the transcription of pro-inflammatory genes.[11] Cyclopentenone-containing compounds
can inhibit this pathway by directly interacting with and inhibiting the IKK complex, thereby
preventing the degradation of IKB and keeping NF-kB in its inactive state in the cytoplasm.[11]
[12] Given its a,B-unsaturated carboxylic acid structure, 1-Cyclopentenecarboxylic acid may
exert anti-inflammatory effects through a similar mechanism.

Anticonvulsant Activity: Modulation of GABAergic
Neurotransmission

Studies on cyclopentane and cyclopentene analogues of gamma-aminobutyric acid (GABA)
have demonstrated their potential as anticonvulsant agents.[1][13] These compounds can
modulate the activity of GABA receptors, the primary inhibitory neurotransmitter receptors in
the central nervous system.[1]
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Figure 4: Modulation of GABAergic Synapse.

GABAergic neurotransmission involves the release of GABA from a presynaptic neuron, which
then binds to GABA receptors on the postsynaptic neuron.[14] This binding opens chloride ion
channels, leading to an influx of chloride ions and hyperpolarization of the postsynaptic
membrane, thus inhibiting neuronal firing.[14] Certain cyclopentane derivatives can act as
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agonists or antagonists at GABA receptors, thereby either enhancing or reducing this inhibitory
effect.[1][13] The anticonvulsant properties of some cyclopentane derivatives suggest they may
enhance GABAergic inhibition, potentially by acting as positive allosteric modulators of GABA
receptors.[1]

Adenosine Receptor Antagonism

Derivatives of cyclopentanecarboxylic acid have been explored as ligands for adenosine
receptors, which are G protein-coupled receptors involved in a wide range of physiological
processes.[15][16]
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Figure 5: Adenosine Receptor Signaling.

Adenosine receptors are activated by the endogenous nucleoside adenosine and trigger
downstream signaling cascades via G proteins, leading to various cellular responses.[15]
Adenosine receptor antagonists are compounds that bind to these receptors but do not elicit a
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response, thereby blocking the effects of adenosine.[15] The binding affinity of cyclopentyl
derivatives to adenosine receptors, particularly the A1 and A3 subtypes, has been
demonstrated.[16][17] By modifying the structure of 1-Cyclopentenecarboxylic acid, it is
conceivable to develop potent and selective antagonists for different adenosine receptor
subtypes, which have therapeutic potential in various disorders.

Conclusion

1-Cyclopentenecarboxylic acid is a valuable and versatile chemical intermediate with a range
of potential applications in drug discovery and development. Its straightforward synthesis, well-
characterized spectroscopic properties, and the biological activities of its structural analogs
make it an attractive starting point for the design and synthesis of novel therapeutic agents.
Further research into the direct biological effects and signaling pathways of 1-
Cyclopentenecarboxylic acid and its derivatives is warranted to fully explore its therapeutic
potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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